molecular formula C22H24N4OS B6915970 [3-(4-Methylphenyl)thiophen-2-yl]-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone

[3-(4-Methylphenyl)thiophen-2-yl]-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone

Cat. No.: B6915970
M. Wt: 392.5 g/mol
InChI Key: RZDKPDHQECZAOL-UHFFFAOYSA-N
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Description

[3-(4-Methylphenyl)thiophen-2-yl]-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone is a complex organic compound featuring a thiophene ring, a piperidine ring, and a pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Methylphenyl)thiophen-2-yl]-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester in the presence of elemental sulfur.

    Attachment of the 4-Methylphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with a halogenated thiophene.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.

    Incorporation of the Pyridazine Moiety: This step may involve a nucleophilic substitution reaction where a halogenated pyridazine reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydride reagents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the desired functional group.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid, halogens (Br₂, Cl₂)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit various activities such as antimicrobial, anticancer, or anti-inflammatory effects. Its structural components, such as the thiophene and pyridazine rings, are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of multiple pharmacophores within its structure suggests it could interact with various biological pathways, offering opportunities for the development of multi-target drugs.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs), due to the electronic properties of the thiophene ring.

Mechanism of Action

The exact mechanism of action of [3-(4-Methylphenyl)thiophen-2-yl]-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone would depend on its specific biological target. Generally, compounds with similar structures may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Acting as agonists or antagonists at receptor sites.

    Modulating Signal Transduction Pathways: Affecting pathways such as MAPK/ERK or PI3K/Akt.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.

    Pyridazine Derivatives: Compounds such as celecoxib, which contains a pyridazine ring, are known for their anti-inflammatory effects.

Uniqueness

What sets [3-(4-Methylphenyl)thiophen-2-yl]-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone apart is the combination of these functional groups within a single molecule, potentially offering a broader spectrum of biological activities and applications. This unique structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

[3-(4-methylphenyl)thiophen-2-yl]-[4-[methyl(pyridazin-3-yl)amino]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-16-5-7-17(8-6-16)19-11-15-28-21(19)22(27)26-13-9-18(10-14-26)25(2)20-4-3-12-23-24-20/h3-8,11-12,15,18H,9-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDKPDHQECZAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC=C2)C(=O)N3CCC(CC3)N(C)C4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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